6-(3-Bromophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
6-(3-Bromophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted at the 3-position with a piperidinyl group and at the 6-position with a 3-bromophenyl moiety. This scaffold is recognized for its versatility in medicinal chemistry, particularly in targeting enzymes and receptors such as phosphodiesterases (PDEs), bromodomains, and GABAA receptors. The bromophenyl group enhances lipophilicity and may influence binding affinity, while the piperidinyl substituent contributes to conformational flexibility and hydrogen-bonding interactions .
Properties
Molecular Formula |
C16H16BrN5 |
|---|---|
Molecular Weight |
358.24 g/mol |
IUPAC Name |
6-(3-bromophenyl)-3-piperidin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C16H16BrN5/c17-12-5-3-4-11(10-12)13-7-8-15-19-20-16(22(15)21-13)14-6-1-2-9-18-14/h3-5,7-8,10,14,18H,1-2,6,9H2 |
InChI Key |
ZQLOYCHDLQOXHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction using a bromophenylboronic acid and a suitable palladium catalyst.
Attachment of the Piperidinyl Moiety: The piperidinyl group can be attached through nucleophilic substitution reactions using piperidine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions may target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions due to its triazolopyridazine core.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it a candidate for drug development.
Receptor Binding: Potential use in studying receptor-ligand interactions in biological systems.
Medicine
Drug Development: The compound’s structure suggests potential as a lead compound for developing new pharmaceuticals targeting various diseases.
Therapeutic Agents: Possible applications as therapeutic agents for conditions such as cancer, inflammation, and neurological disorders.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: Potential role in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine would depend on its specific biological target. Generally, it may involve:
Molecular Targets: Binding to specific enzymes, receptors, or proteins.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of receptor function.
Comparison with Similar Compounds
PDE4 Inhibitors
Key Compounds :
- (R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (18)
- (R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (10)
| Property | Compound 18 | Compound 10 | Target Compound (6-(3-Bromophenyl)-3-piperidinyl) |
|---|---|---|---|
| Core Structure | Triazolo[4,3-b]pyridazine | Triazolo[3,4-b][1,3,4]thiadiazine | Triazolo[4,3-b]pyridazine |
| 3-Position Substituent | 2,5-Dimethoxyphenyl | 2,5-Dimethoxyphenyl | Piperidin-2-yl |
| 6-Position Substituent | 4-Methoxy-3-(tetrahydrofuran-3-yloxy)phenyl | 4-Methoxy-3-(tetrahydrofuran-3-yloxy)phenyl | 3-Bromophenyl |
| PDE4A IC₅₀ | 0.6 nM | 0.8 nM | Not reported |
| Selectivity | >100-fold over other PDE isoforms | >100-fold over other PDE isoforms | Unknown |
Key Findings :
BRD4 Bromodomain Inhibitors
Key Compounds :
- Compound 5 (Core scaffold: Triazolo[4,3-b]pyridazine with indole substituents)
- Compound 6 (N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-triazolo[4,3-b]pyridazin-6-amine)
| Property | Compound 5 | Compound 6 | Target Compound |
|---|---|---|---|
| 3-Position Substituent | Not specified | Trifluoromethyl | Piperidin-2-yl |
| 6-Position Substituent | Indole derivatives | Indole-ethylamine | 3-Bromophenyl |
| BRD4 BD1 IC₅₀ | 1.2 µM | 0.9 µM | Not tested |
| Structural Insight | Binds via conserved water-mediated H-bonds | Enhanced affinity with trifluoromethyl | Bromophenyl may sterically hinder binding |
Key Findings :
GABAA Receptor Agonists
Key Compounds :
- TPA023 (7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine)
- L-838,417 (7-tert-Butyl-3-(2,5-difluorophenyl)-6-(2-methyl-2H-triazol-3-ylmethoxy)-[1,2,4]triazolo[4,3-b]pyridazine)
| Property | TPA023 | L-838,417 | Target Compound |
|---|---|---|---|
| 3-Position Substituent | 2-Fluorophenyl | 2,5-Difluorophenyl | Piperidin-2-yl |
| 6-Position Substituent | Triazolylmethoxy | Triazolylmethoxy | 3-Bromophenyl |
| Subtype Selectivity | α2/α3-selective | α2/α3/α5-partial agonist | Unknown |
| Anxiolytic Activity | Non-sedating | Non-sedating | Not reported |
Key Findings :
Anticancer and Antimicrobial Derivatives
Key Compounds :
- 4a–f (6-Aryl-3-(3,5-dimethylpyrazol-1-yl)-triazolo[4,3-b]pyridazines)
- AZD3514 (6-(4-(4-(2-(4-Acetylpiperazin-1-yl)ethoxy)phenyl)piperidin-1-yl)-3-(trifluoromethyl)-triazolo[4,3-b]pyridazine)
| Property | 4a–f (Anticancer) | AZD3514 (Androgen Receptor Antagonist) | Target Compound |
|---|---|---|---|
| 3-Position Substituent | 3,5-Dimethylpyrazole | Trifluoromethyl | Piperidin-2-yl |
| 6-Position Substituent | Varied aryl groups | Piperidine-acetylpiperazine | 3-Bromophenyl |
| Activity | IC₅₀ = 2–10 µM (vs. leukemia, breast cancer) | Inhibits AR nuclear translocation | Unknown |
Key Findings :
- Pyrazole and trifluoromethyl groups improve cytotoxicity .
- The bromophenyl group in the target compound may confer distinct pharmacokinetic properties compared to AZD3514’s polar piperazine chain .
Data Tables
Table 2: Substituent Impact on Activity
Biological Activity
6-(3-Bromophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. The compound's unique structural features, including a bromophenyl group and a piperidinyl substituent, enhance its lipophilicity and influence its interaction with biological targets.
- Molecular Formula : C16H16BrN5
- Molecular Weight : 358.24 g/mol
- Structural Features : The compound integrates a triazolo-pyridazine core with a bromophenyl group and a piperidinyl substituent, which are critical for its biological activity.
Biological Activities
Research has indicated that 6-(3-Bromophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine exhibits various biological activities, including:
-
Anticancer Activity :
- The compound has been evaluated for its cytotoxic effects against several cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). In vitro studies have shown moderate cytotoxicity with IC50 values indicating significant inhibitory effects on cell proliferation.
- For instance, related compounds have demonstrated IC50 values of 1.06 μM for A549 cells and 1.23 μM for MCF-7 cells, suggesting that modifications to the triazolo-pyridazine structure can enhance anticancer properties .
- Kinase Inhibition :
- Antibacterial Activity :
Structure-Activity Relationship (SAR)
The biological activity of 6-(3-Bromophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is influenced by various structural modifications. A comparative analysis with similar compounds reveals insights into SAR:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Phenyl-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine | Phenyl group instead of bromophenyl | Explored for similar biological activities |
| 6-(4-Chlorophenyl)-3-(morpholin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine | Chlorophenyl group | Potentially different pharmacological profiles |
| 6-(2-Methylphenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine | Methylphenyl group | Variations in lipophilicity and biological activity |
Case Studies
Several studies have focused on the synthesis and evaluation of triazolo-pyridazine derivatives:
- Cytotoxicity Evaluation : A study synthesized a series of derivatives and evaluated their cytotoxicity using the MTT assay. The most promising compounds exhibited significant cytotoxicity across multiple cancer cell lines .
- Apoptosis Induction : Research demonstrated that certain derivatives could induce apoptosis in cancer cell lines. For example, late apoptosis was observed in A549 cells treated with specific triazolo derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
